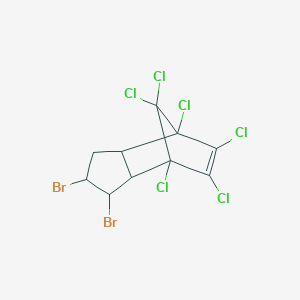

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene

Description

Properties

IUPAC Name |

3,4-dibromo-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2Cl6/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVRZNVGDRBUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1Br)Br)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864826 | |

| Record name | 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18300-04-4 | |

| Record name | 4,7-Methano-1H-indene, 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene typically involves the halogenation of a suitable precursor. The process often starts with the preparation of the hexachloroindene core, followed by bromination to introduce the bromine atoms at the desired positions. The reaction conditions usually involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of the halogenating agents involved.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, hydrogen gas (H2) with a palladium catalyst for reduction, and potassium permanganate (KMnO4) for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce less halogenated compounds.

Scientific Research Applications

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.

Biology: The compound’s halogenated structure makes it useful in studying the effects of halogenation on biological systems.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s structure allows it to participate in various chemical pathways, influencing biological processes[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a core 4,7-methano-1H-indene structure with several organochlorine pesticides. Key analogs include:

Physicochemical Properties

- Stability : The bromine-chlorine combination could alter photolytic and hydrolytic degradation rates. Chlordane degrades slowly (half-life >10 years in soil), while brominated analogs may exhibit faster debromination under UV light .

Environmental and Toxicological Profiles

- Persistence : Chlordane and heptachlor are classified as persistent organic pollutants (POPs) under the Stockholm Convention due to resistance to degradation. The brominated analog’s persistence is unconfirmed but likely significant .

- Toxicity: Chlordane and heptachlor are neurotoxic and carcinogenic, targeting GABA receptors. Brominated analogs may exhibit similar mechanisms but with altered potency due to bromine’s electronegativity .

Regulatory Status

Biological Activity

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene (commonly referred to as Dibromochlordene) is a complex halogenated organic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

Basic Information

- CAS Number : 18300-04-4

- Molecular Formula : C₁₀H₆Br₂Cl₆

- Molecular Weight : 498.68 g/mol

- EINECS : 242-183-1

- Chemical Structure :

Physical Properties

| Property | Value |

|---|---|

| Density | 2.166 g/cm³ |

| Boiling Point | 441.03 °C |

| Flash Point | 249.74 °C |

Toxicological Profile

Dibromochlordene exhibits various toxicological effects primarily due to its halogenated structure. According to the hazard communication guidelines:

- Carcinogenic Potential : Prolonged exposure has been associated with increased cancer risk.

- Toxicity : Classified as highly toxic; lethal upon entry into the body through inhalation or ingestion.

- Irritation : Causes reversible inflammatory effects on tissues and can lead to skin sensitization.

The biological activity of Dibromochlordene is attributed to its ability to interact with cellular components:

- Endocrine Disruption : It may function as an endocrine disruptor, affecting hormonal balance and leading to reproductive and developmental issues.

- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress by generating ROS, which damages cellular structures and DNA.

Study 1: Carcinogenicity in Animal Models

A study conducted on rats exposed to Dibromochlordene showed a significant increase in tumor formation in the liver and lungs after prolonged exposure. The findings indicated that the compound's halogenated nature contributes to its carcinogenic properties due to DNA adduct formation.

Study 2: Endocrine Disruption Effects

Research published in the Journal of Environmental Science highlighted that exposure to Dibromochlordene resulted in altered hormone levels in test subjects. Notably, there was a decrease in testosterone levels and an increase in estrogenic activity.

Study 3: Ecotoxicology Assessment

An ecotoxicological assessment revealed that Dibromochlordene is harmful to aquatic life. Fish exposed to sub-lethal concentrations exhibited behavioral changes and reproductive impairments, indicating significant ecological risks.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene?

- Answer : Synthesis typically involves halogenation of the parent methanoindene structure using bromine and chlorine under controlled conditions (e.g., inert atmosphere, low temperature). Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For crystalline derivatives, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is critical to resolve stereochemical ambiguities .

Q. How can researchers validate the environmental persistence of this compound in soil and water systems?

- Answer : Use accelerated degradation studies under simulated environmental conditions (e.g., OECD Guideline 307). Employ GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track residual concentrations. Cross-reference with structurally related compounds like heptachlor (CAS 76-44-8), which shares similar persistence profiles due to its polyhalogenated methanoindene backbone .

Q. What analytical techniques are suitable for detecting metabolic byproducts of this compound in biological systems?

- Answer : High-resolution mass spectrometry (HRMS) coupled with isotopic labeling can identify epoxides or hydroxylated metabolites, as demonstrated in studies on 1-bromochlordene . For in vitro models, liver microsomal assays (e.g., rat S9 fractions) combined with LC-MS are recommended to map phase I/II metabolism.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in stereochemical assignments for this compound?

- Answer : Single-crystal XRD analysis using SHELXL allows precise determination of bond angles, torsion angles, and absolute configuration. For example, intermolecular interactions (C–H⋯O, C–Cl⋯π) observed in related methanoindene derivatives stabilize crystal packing and clarify stereochemical ambiguities. Refinement parameters (R-factor < 0.05) and Hirshfeld surface analysis further validate structural models .

Q. What strategies address contradictions in toxicity data between in vitro and in vivo studies?

- Answer : Conduct dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. For example, chlordane (a structural analog) shows receptor-binding discrepancies in estrogen receptor assays (e.g., alligator vs. human ERα), necessitating species-specific metabolic profiling . Cross-validate findings with transcriptomic or epigenomic datasets to identify mechanistic outliers.

Q. How does the compound’s stereochemistry influence its interaction with biomolecular targets?

- Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) can quantify binding affinities to targets like cytochrome P450 enzymes. For instance, the cis/trans configuration of chlordane derivatives alters binding kinetics to the aryl hydrocarbon receptor (AhR), as shown in isomer-specific toxicity studies .

Q. What experimental designs mitigate challenges in quantifying trace residues of this compound in complex matrices?

- Answer : Implement matrix-matched calibration and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for food/environmental samples. Use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode to enhance sensitivity. Reference the FDA Pesticide Analytical Manual for validation protocols, as applied to octachloro-methanoindene analogs .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., metabolite identification vs. environmental stability), apply orthogonal analytical techniques (e.g., NMR + HRMS) and leverage computational tools like molecular dynamics simulations to test hypotheses .

- Theoretical Frameworks : Link studies to organohalogen toxicity models or QSAR (quantitative structure-activity relationship) frameworks to contextualize findings within broader mechanistic paradigms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.